2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a dibenzofuran moiety linked to a phenyl group, which is further connected to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the annulation of benzofuran rings.
Coupling with Phenyl Group: The dibenzofuran moiety is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of the Dioxaborolane Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the dioxaborolane moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways relevant to its applications:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation between the dibenzofuran and phenyl groups, as well as the presence of the dioxaborolane ring.
Biological Activity: In medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors, leading to their observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but without the phenyl and dioxaborolane groups.
Biphenyl Derivatives: Compounds with two phenyl rings connected by various linkers, which may exhibit similar electronic properties.
Dioxaborolane Derivatives: Compounds containing the dioxaborolane ring, which are used in various synthetic applications.
Uniqueness
2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its dibenzofuran core, phenyl group, and dioxaborolane ring. This unique structure imparts specific electronic and chemical properties that make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-dibenzofuran-4-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)17-14-12-16(13-15-17)18-9-7-10-20-19-8-5-6-11-21(19)26-22(18)20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSESELKUHFTIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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